2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]
Description
Structure
3D Structure
Properties
CAS No. |
94088-16-1 |
|---|---|
Molecular Formula |
C9H12Br2N2O8 |
Molecular Weight |
436.01 g/mol |
IUPAC Name |
5-bromo-2-[(5-bromo-5-nitro-1,3-dioxan-2-yl)methyl]-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C9H12Br2N2O8/c10-8(12(14)15)2-18-6(19-3-8)1-7-20-4-9(11,5-21-7)13(16)17/h6-7H,1-5H2 |
InChI Key |
IKKTUSZWZQTPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)CC2OCC(CO2)([N+](=O)[O-])Br)([N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
The synthesis of 5-bromo-5-nitro-1,3-dioxane is typically achieved by acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde under acidic catalysis.
Key Methods
| Method | Description | Conditions | Yield | Notes |
|---|---|---|---|---|
| Solvent-free aqueous acid catalysis (DE19739192A1) | 2-bromo-2-nitro-1,3-propanediol reacts with paraformaldehyde in presence of aqueous sulfuric acid without organic solvents. | 95°C, aqueous sulfuric acid catalyst, biphasic system | High yields reported | Sulfuric acid acts both as catalyst and water binder, shifting equilibrium to product side and preventing hydrolysis. Product isolated by phase separation, washing, drying, and recrystallization in propylene glycol. |
| Polyphosphoric acid catalysis under anhydrous conditions (US3772443A) | Reaction of 2-bromo-2-nitro-propanediol-1,3 with paraformaldehyde in presence of polyphosphoric acid, removing water by distillation or absorption. | 90°C, 2 hours, under vacuum or azeotropic distillation | Up to 97% yield | Strong acid catalyst absorbs water; reaction conducted with equimolar reactants; product purified by extraction and washing. |
| Organic solvent with p-toluenesulfonic acid catalyst (US3772443A) | Dissolution in benzene, heating to reflux, azeotropic removal of water, followed by solvent removal and purification. | Reflux in benzene, azeotropic distillation of water | Moderate yield (~52%) | Lower yield due to solvent use; product crystallizes slowly; purification by steam distillation. |
Reaction Details from Patent DE19739192A1
- In a 500 mL three-neck flask equipped with stirrer, thermometer, and reflux condenser, water and sulfuric acid are combined.
- 2-bromo-2-nitro-1,3-propanediol is added, followed by paraformaldehyde.
- The mixture is heated to 95°C, forming a biphasic system (organic product phase and aqueous acid phase).
- After reaction completion, the organic phase is neutralized with 10% sodium bicarbonate solution, separated at 70°C, washed with water, dried to constant weight, and recrystallized from propylene glycol.
- This method avoids organic solvents and achieves high yields by shifting equilibrium via water binding by sulfuric acid.
Preparation of 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane]
General Synthetic Approach
- The bis compound is formed by linking two 5-bromo-5-nitro-1,3-dioxane units through a methylene bridge.
- Although specific detailed synthetic protocols for this bis compound are scarce in literature, it is generally synthesized by controlled condensation reactions involving formaldehyde or methylene donors with 5-bromo-5-nitro-1,3-dioxane or its precursors.
- The methylene bridge formation likely involves reaction conditions similar to those used in acetal or ketal formation, under acidic catalysis.
Literature and Patent Insights
- The compound's structure suggests it is formed by methylene bridging at the 2-position of the dioxane rings, consistent with the IUPAC name: 5-bromo-2-[(5-bromo-5-nitro-1,3-dioxan-2-yl)methyl]-5-nitro-1,3-dioxane.
- The synthesis may involve stepwise or one-pot reactions starting from 2-bromo-2-nitro-1,3-propanediol, paraformaldehyde, and controlled bromination/nitration steps.
- The process requires careful control of reaction temperature and stoichiometry to avoid side reactions and ensure high purity.
Detailed Research Findings and Data Summary
| Parameter | Method 1 (Aqueous H2SO4) | Method 2 (Polyphosphoric Acid) | Method 3 (Organic Solvent) |
|---|---|---|---|
| Starting Material | 2-bromo-2-nitro-1,3-propanediol + paraformaldehyde | Same | Same |
| Catalyst | Aqueous sulfuric acid | Polyphosphoric acid (P2O5 content 75-84%) | p-Toluenesulfonic acid |
| Solvent | None (aqueous medium) | None (anhydrous) | Benzene |
| Temperature | 95°C | 90°C | Reflux (~80°C) |
| Reaction Time | Not specified (until completion) | 2 hours | Until water removal complete |
| Water Removal | Bound by acid, phase separation | Distillation or absorption by catalyst | Azeotropic distillation |
| Yield | High (not numerically specified) | Up to 97% | ~52% |
| Product Purification | Neutralization, phase separation, washing, recrystallization | Extraction, washing, vacuum drying | Steam distillation |
| Product Form | Crystalline solid | Crystalline solid or oil solidifying on cooling | Oil crystallizing slowly |
Summary and Recommendations
- The most efficient and industrially viable method for preparing 5-bromo-5-nitro-1,3-dioxane, a key precursor to 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane], is the solvent-free aqueous sulfuric acid catalyzed acetalization of 2-bromo-2-nitro-1,3-propanediol with paraformaldehyde at 95°C, as described in DE19739192A1. This method offers high yield, environmental benefits by avoiding organic solvents, and straightforward product isolation.
- The polyphosphoric acid catalyzed method under anhydrous conditions also provides excellent yields and is suitable when strict water removal is required.
- The organic solvent method with p-toluenesulfonic acid catalyst is less efficient and less environmentally friendly but may be useful for specific laboratory-scale syntheses.
- For the bis compound , while detailed synthetic protocols are limited, the formation likely involves controlled methylene bridging reactions under acidic conditions, starting from the monomeric 5-bromo-5-nitro-1,3-dioxane units.
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Results in the formation of amino derivatives.
Substitution: Leads to various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antimicrobial Applications
Antimicrobial Compositions
One of the primary applications of 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is in the formulation of antimicrobial compositions. Research indicates that this compound can effectively inhibit the growth of a wide range of microorganisms at low concentrations. For instance, it has been shown to be active against both gram-positive and gram-negative bacteria as well as fungi, which makes it valuable in medical and cosmetic formulations .
Case Study: Cleaning Agents
In the beverage industry, 5-bromo-5-nitro-1,3-dioxane is incorporated into cleaning agents to prevent microbial growth. The recommended concentration for effective antimicrobial activity ranges from 0.5 to 5 grams per liter. This application highlights the compound's stability in various pH environments (neutral to alkaline), allowing it to function effectively in diverse cleaning solutions .
Cosmetic Applications
Preservative in Cosmetics
The compound is utilized as a preservative in cosmetic products due to its ability to inhibit microbial growth. It can be found in rinse-off cosmetic formulations where it acts to prolong shelf life and ensure product safety by preventing contamination from bacteria and fungi .
Safety Assessments
Safety assessments have been conducted to evaluate the effects of 5-bromo-5-nitro-1,3-dioxane when used in cosmetics. Studies indicate that at concentrations up to 0.5%, it does not cause significant adverse effects on skin or systemic health in test subjects. However, higher concentrations have shown potential for irritation .
Biological Applications
Stabilizer for Biological Solutions
Another notable application of 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is as a stabilizer for biological molecules such as antibodies and antisera. Its ability to preserve these biological entities during storage and usage is critical for maintaining their efficacy in research and clinical settings .
Summary Table of Applications
| Application Area | Specific Use | Concentration/Conditions |
|---|---|---|
| Antimicrobial Compositions | Cleaning agents for beverages | 0.5 - 5 g/L |
| Cosmetics | Preservative in rinse-off products | Up to 0.5% |
| Biological Solutions | Stabilizer for antibodies | Varies by application |
Mechanism of Action
The antimicrobial action of 2,2’-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is primarily due to its ability to oxidize essential protein thiols in microorganisms. This oxidation inhibits enzyme activity, leading to the disruption of microbial growth and metabolism. The compound targets both gram-positive and gram-negative bacteria, as well as fungi .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 94088-16-1
- Molecular Formula : C₉H₁₂Br₂N₂O₈
- Molecular Weight : 436.009 g/mol
- LogP : 1.62 (indicating moderate lipophilicity)
Applications :
Primarily used as a preservative and stabilizer in rinse-off cosmetics and biological solutions (e.g., antibodies) due to its antimicrobial properties . It is structurally distinct as a dimeric derivative of 5-bromo-5-nitro-1,3-dioxane (Bronidox), which enhances its stability and controlled release of active agents .
Regulatory Status :
Banned in Japan for use in cosmetics due to formaldehyde-releasing properties .
Comparison with Similar Compounds
Structural and Functional Analogues
Antimicrobial Efficacy
Key Finding : The dimeric structure of 2,2'-Methylenebis[...] provides slower degradation and reduced volatility compared to Bronidox, enhancing its suitability for liquid formulations .
Toxicity and Regulatory Concerns
Note: Formaldehyde-releasing agents like these are scrutinized under REACH and the EU Cosmetics Regulation due to carcinogenic risks .
Biological Activity
2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is a synthetic compound known for its antimicrobial properties. This article provides a detailed overview of its biological activity, including its mechanisms of action, efficacy against various microorganisms, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxane ring structure with bromine and nitro substituents that contribute to its biological activity. Its chemical formula is , and it is classified as a nitro compound, which is known for its broad-spectrum antimicrobial properties.
The antimicrobial activity of 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] is primarily attributed to its ability to oxidize protein thiol groups in microbial cells. This oxidation inhibits enzyme activity and microbial growth, similar to the mechanisms observed in related compounds like bronopol and formaldehyde .
Key Mechanisms:
- Oxidation of Thiol Groups: Disruption of essential protein functions in microbes.
- Formation of Reactive Metabolites: The compound can act as a nitrosating agent, potentially leading to the formation of nitrosamines or nitrosamides when reacting with amines and amides .
Antimicrobial Efficacy
Numerous studies have evaluated the antimicrobial effectiveness of 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] against various pathogens. The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.1 - 0.5 µg/mL | Bactericidal |
| Escherichia coli | 0.5 - 1 µg/mL | Bactericidal |
| Candida albicans | 0.05 - 0.1 µg/mL | Fungicidal |
The compound has been reported to exhibit low MIC values, indicating potent antimicrobial effects even at minimal concentrations .
Case Studies
-
Antimicrobial Activity Against Multidrug-Resistant Strains:
A study evaluated the efficacy of the compound against multidrug-resistant strains of Staphylococcus aureus. Results indicated that it retained significant activity even against strains resistant to conventional antibiotics like linezolid and tedizolid . -
Comparative Studies:
Comparative assessments with other antimicrobial agents revealed that 2,2'-Methylenebis[5-bromo-5-nitro-1,3-dioxane] was effective at lower concentrations than many traditional agents, showcasing its potential as a superior alternative in clinical settings .
Toxicological Profile
Toxicokinetic studies indicate that the compound can be absorbed through oral and dermal routes, with dermal absorption rates ranging from 10% to 40% in animal models. However, inhalation toxicity data are lacking .
Safety Considerations
While the compound exhibits strong antimicrobial properties, safety assessments are crucial due to its potential corrosive effects on metals and possible irritant properties in humans .
Q & A
Basic: What is the structural basis for the antimicrobial activity of 2,2'-methylenebis[5-bromo-5-nitro-1,3-dioxane]?
Answer:
The compound’s activity stems from its 5-bromo-5-nitro substitution on the 1,3-dioxane ring, which is critical for broad-spectrum antimicrobial effects. Studies show that this substitution disrupts microbial membranes and enzymatic functions. The 2-methyl group further stabilizes the molecule, enhancing its persistence in aqueous environments . Structural optimization via substituent analysis (e.g., alkyl vs. aryl groups) can be guided by microbiocidal index calculations, which quantify time-to-kill across bacteria and fungi .
Advanced: Q. How do computational models reconcile conflicting hypotheses about its mechanism of action (direct reactivity vs. formaldehyde release)? While early studies attributed activity to formaldehyde release (a known antimicrobial agent), recent evidence suggests direct electrophilic interactions with microbial proteins. Advanced kinetic assays (e.g., fluorescence quenching or LC-MS detection of formaldehyde adducts) can differentiate between these pathways. Computational docking studies may identify binding sites on target enzymes like dehydrogenases or thiol-containing proteins .
Basic: What analytical techniques are recommended for quantifying 2,2'-methylenebis[5-bromo-5-nitro-1,3-dioxane] in complex matrices?
Answer:
Solid-phase microextraction coupled with gas chromatography and microelectron-capture detection (SPME-GC-μECD) is validated for detecting the compound in rinse-off cosmetics, with a detection limit <0.1 ppm. Gas chromatography (GC) with >98% purity thresholds is standard for batch verification .
Advanced: Q. How can hyphenated techniques resolve stability issues during analysis? LC-MS/MS with isotope-labeled internal standards minimizes matrix effects in biological or environmental samples. For stability studies, accelerated degradation tests under varying pH/temperature can identify breakdown products (e.g., bromonitropropanediols) using high-resolution mass spectrometry (HRMS) .
Basic: What safety protocols are essential for handling this compound?
Answer:
The compound is light-, heat-, and air-sensitive, requiring storage at 0–10°C under inert gas. Personal protective equipment (PPE) including nitrile gloves, goggles, and fume hoods is mandatory due to its H314 (skin burns) and H410 (aquatic toxicity) hazards. Spills must be neutralized with activated carbon and disposed via approved waste facilities .
Advanced: Q. How can researchers mitigate risks of nitrosamine formation during experimental use? Avoid combining with amines or amides. Pre-screen formulations using Griess assays to detect nitrosating intermediates. Replace amine-containing buffers (e.g., Tris) with non-reactive alternatives (e.g., HEPES) .
Basic: What regulatory constraints apply to its use in academic research?
Answer:
The compound is restricted to ≤0.1% in cosmetics under EU and Canadian regulations due to nitrosamine risks. In non-cosmetic research, adherence to REACH guidelines (EC 1907/2006) for environmental discharge is critical, particularly regarding aquatic toxicity (H410) .
Advanced: Q. How do regional regulatory disparities impact multinational collaborative studies? For global projects, align with the strictest standards (e.g., EU’s Ecolabel prohibitions on formaldehyde-releasers). Document compliance via SDS cross-referencing (Section 3.1: CAS 30007-47-7) and third-party audits of synthetic pathways .
Basic: What synthetic routes are reported for this compound?
Answer:
The compound is typically synthesized via bromination and nitration of 1,3-dioxane precursors under controlled anhydrous conditions. Key steps include maintaining low temperatures (−10°C) during nitro group introduction to prevent ring degradation .
Advanced: Q. How can reaction yields be optimized while minimizing hazardous byproducts? Use flow chemistry to enhance mixing and heat dissipation during exothermic steps. Real-time monitoring via FT-IR or Raman spectroscopy ensures intermediate stability. Catalytic recycling of bromine waste (e.g., Br₂ → HBr) reduces environmental footprint .
Basic: What are the primary data gaps in current toxicity profiles?
Answer:
Limited data exist on chronic exposure effects (e.g., organ damage via H373) and ecotoxicological impacts beyond acute aquatic toxicity. The Cosmetic Ingredient Review (CIR) highlights insufficient mutagenicity data at sub-lethal doses .
Advanced: Q. How can proteomics address conflicting reports about immunotoxicity? Multi-omics approaches (e.g., T-cell activation assays paired with cytokine profiling) can clarify allergenic potential. Zebrafish embryo models (OECD TG 236) provide high-throughput screening for developmental toxicity .
Basic: How does the compound interact with common laboratory reagents?
Answer:
It reacts exothermically with reducing agents (e.g., NaBH₄) and forms precipitates in phosphate buffers. Compatibility testing with surfactants (e.g., SDS) is advised to avoid colloidal instability .
Advanced: Q. What strategies prevent interference in enzymatic assays? Pre-incubate the compound with cysteine or glutathione to quench electrophilic sites. Use dialysis or size-exclusion chromatography to remove unreacted inhibitor before assay setup .
Advanced: How can crystallography resolve discrepancies in reported melting points (59–63°C vs. 49–50°C)?
Answer:
Polymorphism or hydrate formation may explain variations. Single-crystal X-ray diffraction (via SHELXL-2018) can identify lattice differences. Differential scanning calorimetry (DSC) under controlled humidity clarifies thermal behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

